1,7-Naphthyridine-8-carboxylic acid
Overview
Description
1,7-Naphthyridine-8-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-8-carboxylic acid can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine N-oxide derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include naphthyridine N-oxides, reduced naphthyridine derivatives, and various substituted naphthyridine compounds .
Scientific Research Applications
1,7-Naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . Additionally, its derivatives have been shown to antagonize histamine and leukotriene-induced bronchospasm, indicating potential antihistaminic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and used in drugs like gemifloxacin.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antimicrobial effects.
1,6-Naphthyridine: Studied for its anticancer and anti-HIV activities.
Uniqueness
1,7-Naphthyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,7-naphthyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYCEANCAHRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-77-4 | |
Record name | 1,7-naphthyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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